4-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
4-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group and a phenyl ring bearing a dimethylpyrazolyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution Reaction: The chloro group is introduced via a nucleophilic substitution reaction, where a suitable chloro-substituted reagent reacts with the pyrazole derivative.
Coupling Reaction: The final step involves coupling the pyrazole derivative with a phenyl ring bearing the dimethylpyrazolyl moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen or other substituents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 4-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to fully understand its efficacy and safety.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with a chloro and carboxylic acid group.
Uniqueness
4-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its combination of a chloro-substituted pyrazole ring and a dimethylpyrazolyl-substituted phenyl ring. This unique structure imparts specific chemical and biological properties that are not found in simpler pyrazole derivatives.
Properties
Molecular Formula |
C15H14ClN5O |
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Molecular Weight |
315.76 g/mol |
IUPAC Name |
4-chloro-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H14ClN5O/c1-9-7-10(2)21(20-9)12-5-3-11(4-6-12)18-15(22)14-13(16)8-17-19-14/h3-8H,1-2H3,(H,17,19)(H,18,22) |
InChI Key |
GFEWJXZWJOQILB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)Cl)C |
Origin of Product |
United States |
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